1,4-Butanediamine, N-(3-aminopropyl)-N-methyl-

Description

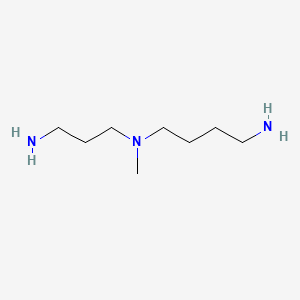

The compound 1,4-Butanediamine, N-(3-aminopropyl)-N-methyl- (IUPAC name: N-(3-aminopropyl)-N-methyl-1,4-butanediamine) is a polyamine derivative structurally related to spermidine. The closest and most extensively studied analog is spermidine (N-(3-aminopropyl)-1,4-butanediamine), a naturally occurring triamine critical for cellular function. Spermidine is ubiquitously present in eukaryotic and prokaryotic cells, where it stabilizes nucleic acids, modulates chromatin structure, and supports cell proliferation . It is protonated at physiological pH (carrying a +3 charge), enabling strong electrostatic interactions with anionic biomolecules like DNA and RNA . Recent studies highlight its role in extending lifespan in model organisms and its association with reduced mortality in human cohorts .

Properties

IUPAC Name |

N'-(3-aminopropyl)-N'-methylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21N3/c1-11(8-4-6-10)7-3-2-5-9/h2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVLOCDDVDBRHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCN)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536122 | |

| Record name | N~1~-(3-Aminopropyl)-N~1~-methylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51460-23-2 | |

| Record name | N~1~-(3-Aminopropyl)-N~1~-methylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediamine, N-(3-aminopropyl)-N-methyl- can be synthesized through the reaction of 1,4-butanediamine with 3-aminopropylamine under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 1,4-butanediamine, N-(3-aminopropyl)-N-methyl- involves large-scale chemical synthesis using high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediamine, N-(3-aminopropyl)-N-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and substituted polyamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Butanediamine, N-(3-aminopropyl)-N-methyl- has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard for the detection of biogenic amines using HPLC.

Biology: Plays a role in cellular development, differentiation, and stability of DNA.

Medicine: Investigated for its potential therapeutic effects in modulating cellular activities and apoptosis.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-butanediamine, N-(3-aminopropyl)-N-methyl- involves its interaction with various molecular targets and pathways. It inhibits neuronal nitric oxide synthase (nNOS) and binds to DNA, which may be used for the purification of DNA-binding proteins. Additionally, it stimulates T4 polynucleotide kinase activity, modulating various cellular activities .

Comparison with Similar Compounds

Structural Analysis :

- Putrescine serves as the foundational scaffold.

- Spermidine adds one aminopropyl group to putrescine, while spermine adds two, increasing charge and binding affinity .

- Synthetic derivatives, such as N8-butadienyl spermidine, introduce functional groups (e.g., butadienyl) to modulate enzyme interactions .

Charge and Molecular Interactions

The number of protonated amines determines polyamine interactions with biomolecules:

Experimental Findings :

- Spermine reduces anti-DNA antibody binding by 60–70% in systemic lupus erythematosus (SLE) patients, outperforming spermidine and putrescine due to its higher charge density .

- Spermidine’s intermediate charge allows dynamic regulation of transcription and translation, balancing stability and accessibility .

Key Studies :

Pharmacological Targets :

- Polyamine analogs : N8-butadienyl spermidine inhibits SMO and N¹-acetylpolyamine oxidase (APAO), reducing oxidative stress in cancer cells .

- Dietary spermidine : Found in wheat germ, soybeans, and aged cheese; correlates with reduced cardiovascular disease risk .

Data Tables

Table 1. Physicochemical Comparison of Natural Polyamines

| Property | Putrescine | Spermidine | Spermine |

|---|---|---|---|

| Molecular Weight | 88.15 g/mol | 145.25 g/mol | 202.34 g/mol |

| Charge (pH 7.4) | +2 | +3 | +4 |

| Cellular Concentration | 0.1–1 mM | 0.5–3 mM | 0.1–1 mM |

| Key Binding Partner | RNA, bacterial DNA | DNA, histones | Ribosomes, viral DNA |

Biological Activity

1,4-Butanediamine, N-(3-aminopropyl)-N-methyl-, commonly known as N,N-dimethyl-3-aminopropyl-1,4-butanediamine, is a polyamine compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C₇H₁₉N₃

- Molecular Weight : 145.25 g/mol

- IUPAC Name : (4-aminobutyl)(3-aminopropyl)amine

- SMILES Notation : NCCCCNCCCN

Mechanisms of Biological Activity

- Polyamine Metabolism : Polyamines like 1,4-butanediamine are involved in cellular processes such as cell growth, differentiation, and apoptosis. They regulate various biological processes through their interaction with nucleic acids and proteins.

- Anticancer Activity : Research indicates that polyamines can influence cancer cell proliferation and survival. For instance, they have been shown to induce apoptosis in cancer cells by modulating the expression of specific genes involved in cell death pathways .

- Antibacterial Properties : Studies have demonstrated that derivatives of 1,4-butanediamine exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes .

1. Anticancer Effects

A study evaluated the cytotoxicity of various polyamine derivatives against cancer cell lines such as HeLa and MCF-7. The researchers found that compounds with longer alkyl linkers exhibited enhanced cytotoxic effects due to better cellular uptake and interaction with polyamine transport systems .

2. Antibacterial Activity

In a synthesis study involving fatty N-acyl derivatives of diamines, compounds derived from 1,4-butanediamine showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) ranged from 1 to 16 µg/mL, indicating potent antibacterial properties .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,4-Butanediamine, N-(3-aminopropyl)-N-methyl-, and how do they compare in efficiency and purity?

- Methodological Answer : The compound can be synthesized via chemical alkylation of 1,4-butanediamine with methyl and aminopropyl groups under controlled pH (8–10) and temperature (40–60°C) to minimize side reactions . Alternatively, enzymatic pathways in Escherichia coli utilize ornithine decarboxylase (SpeC/SpeF) to produce putrescine, which is then aminopropylated by spermidine synthase (SpeE) to form the target compound . Chemical synthesis allows higher yields (70–90%) but requires purification via column chromatography, whereas enzymatic methods offer stereospecificity but lower scalability.

Q. Which analytical techniques are most effective for characterizing 1,4-Butanediamine, N-(3-aminopropyl)-N-methyl- and its derivatives?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for confirming amine and methyl group positions (e.g., δ 1.65–3.05 ppm for alkyl chains) . Infrared spectroscopy (IR) identifies functional groups (N-H stretches at ~3300 cm⁻¹). Mass spectrometry (HRMS) verifies molecular weight (e.g., m/z 273.22 for deuterated analogs) . High-performance liquid chromatography (HPLC) with UV detection (λmax 255 nm) ensures purity .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store lyophilized samples at –20°C in airtight, light-protected containers to prevent oxidation and hygroscopic degradation . For aqueous solutions, adjust pH to 3–4 using HCl to stabilize the amine groups and avoid freeze-thaw cycles. Monitor stability via periodic NMR or HPLC analysis.

Advanced Research Questions

Q. How does 1,4-Butanediamine, N-(3-aminopropyl)-N-methyl- modulate enzyme activity, such as GPI-PLC, and what experimental designs validate these interactions?

- Methodological Answer : The compound activates glycosylphosphatidylinositol-specific phospholipase C (GPI-PLC) by inducing conformational changes. To study this, use enzyme kinetics assays with varying spermidine concentrations (0.1–1.0 mM) and monitor hydrolysis rates via fluorescence (e.g., dansyl-labeled substrates). Include controls with structurally similar polyamines (e.g., putrescine) to assess specificity . Competitive inhibition assays with polymyxin B can further elucidate binding mechanisms.

Q. How can researchers resolve contradictions in reported biological roles of this compound, such as pro- vs. anti-inflammatory effects?

- Methodological Answer : Discrepancies may arise from concentration-dependent effects or cell-type specificity. Design dose-response studies (0.1–10 mM) in primary vs. immortalized cells. Use knockout models (e.g., speE mutants in E. coli) to isolate endogenous polyamine effects. Pair transcriptomic profiling (RNA-seq) with metabolomics to identify downstream pathways (e.g., NF-κB or oxidative stress markers) .

Q. What strategies enable structural modification of this compound to enhance its interaction with nucleic acids or proteins?

- Methodological Answer : Introduce branching via alkylation (e.g., tetrakis(3-aminopropyl) derivatives) or conjugate with aromatic moieties (e.g., pyridine or benzylidene groups) to improve DNA binding . Characterize modifications using isothermal titration calorimetry (ITC) for binding affinity and circular dichroism (CD) for structural changes in DNA/RNA.

Q. How can isotopic labeling (e.g., deuterium) clarify the metabolic fate of this compound in mammalian systems?

- Methodological Answer : Synthesize deuterated analogs (e.g., N,N'-bis(α,α-dideuterobenzyl)-1,4-butanediamine) via reductive amination with deuterated reagents . Track incorporation into tissues using LC-MS/MS and compare with unlabeled controls. Use kinetic isotope effect (KIE) studies to elucidate rate-limiting steps in catabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.